Rovafovir etalafenamide
Overview
Description
Rovafovir etalafenamide, also known by its development code GS-9131, is an experimental drug developed by Gilead Sciences for the treatment of HIV-1 infection . It is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148 . This compound itself has no antiviral activity, but once consumed, it is metabolized through the hydrolysis of the phosphonoamidate group to generate the antiviral compound GS-9148 .
Preparation Methods
The synthesis of Rovafovir etalafenamide involves a multi-step process starting from a nucleoside core and an elaborated phosphonamidate alcohol . The assembly begins with a decarboxylative elimination of a β-hydroxyacid to yield the corresponding cyclic enol ether . This is followed by an iodoetherification reaction to couple the cyclic enol ether with a functionalized phosphonamidate alcohol . An oxidative syn elimination then installs the required fluoroalkene, and a final deprotection reaction yields the active pharmaceutical ingredient .
Industrial production methods have been developed to enhance manufacturing effectiveness, improve processing time, reduce cost, and minimize environmental impact . Two new routes were developed to a key synthetic intermediate, which was converted to the final product using a new protecting group strategy .
Chemical Reactions Analysis
Rovafovir etalafenamide undergoes several types of chemical reactions during its synthesis and metabolism:
Decarboxylative Elimination: This reaction involves the removal of a carboxyl group from a β-hydroxyacid to form a cyclic enol ether.
Iodoetherification: This reaction couples the cyclic enol ether with a functionalized phosphonamidate alcohol.
Oxidative Syn Elimination: This reaction installs the required fluoroalkene.
Common reagents used in these reactions include β-hydroxyacid, phosphonamidate alcohol, and various oxidizing agents . The major product formed from these reactions is the active pharmaceutical ingredient GS-9148 .
Scientific Research Applications
Rovafovir etalafenamide has significant scientific research applications, particularly in the field of medicine. It is being investigated for its potential to treat HIV-1 infection . The compound shows antiviral activity against viruses containing major mutations associated with resistance to nucleoside analog reverse-transcriptase inhibitors, which are commonly used to treat HIV/AIDS infection .
In addition to its medical applications, this compound is also of interest in the fields of chemistry and biology for its unique synthetic routes and reaction mechanisms . The development of efficient industrial production methods has implications for the pharmaceutical industry, particularly in terms of cost reduction and environmental impact .
Mechanism of Action
Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148 . Once consumed, it is metabolized through the hydrolysis of the phosphonoamidate group to generate GS-9148 . GS-9148 is then phosphorylated and acts as a chain terminator of DNA polymerization, thereby inhibiting the replication of HIV-1 . This mechanism targets the reverse transcriptase enzyme, which is essential for the replication of the virus .
Comparison with Similar Compounds
Rovafovir etalafenamide is similar to other nucleotide reverse transcriptase inhibitors, such as tenofovir alafenamide and tenofovir disoproxil fumarate . this compound has a unique resistance profile and shows antiviral activity against viruses with major mutations associated with resistance to other nucleoside analog reverse-transcriptase inhibitors . This makes it a promising candidate for the treatment of HIV-1 infection, particularly in cases where resistance to other drugs has developed .
Similar compounds include:
- Tenofovir alafenamide
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
These compounds share similar mechanisms of action but differ in their resistance profiles and pharmacokinetic properties .
Properties
CAS No. |
912809-27-9 |
---|---|
Molecular Formula |
C21H24FN6O6P |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35+/m0/s1 |
InChI Key |
OCJRRXHWPBXZSU-BJBBEUPESA-N |
SMILES |
CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[P@@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-9131; GS 9131; GS9131; Rovafovir Etalafenamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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